REACTION_SMILES
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[CH2:43]([OH:44])[CH2:45][CH2:46][CH3:47].[CH3:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[SH:21][CH2:22][CH2:23][OH:24].[c:1]1(-[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:2][cH:3][c:4]([C:7]([CH2:8][n:9]2[n:10][cH:11][n:12][cH:13]2)=[O:14])[cH:5][cH:6]1.[c:25]1([CH3:26])[cH:27][cH:28][c:29]([S:30]([OH:31])(=[O:32])=[O:33])[cH:34][cH:35]1>>[c:1]1(-[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:2][cH:3][c:4]([C:7]2([CH2:8][n:9]3[n:10][cH:11][n:12][cH:13]3)[O:14][CH2:23][CH2:22][S:21]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cn1cncn1)c1ccc(-c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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c1ccc(-c2ccc(C3(Cn4cncn4)OCCS3)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |